molecular formula C16H11BrCl5N3OS B12007682 3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide CAS No. 406915-56-8

3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide

Cat. No.: B12007682
CAS No.: 406915-56-8
M. Wt: 550.5 g/mol
InChI Key: QNFLSGAPXMAMHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of a suitable aniline derivative with a carboxylic acid derivative to form the benzamide core.

    Introduction of Halogen Atoms: The next step involves the introduction of bromine and chlorine atoms through halogenation reactions. This is achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Formation of the Trichloroethyl Group: The trichloroethyl group is introduced through a nucleophilic substitution reaction, typically using trichloroethanol as the starting material.

    Final Coupling Reaction: The final step involves the coupling of the dichloroanilino group with the benzamide core, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

406915-56-8

Molecular Formula

C16H11BrCl5N3OS

Molecular Weight

550.5 g/mol

IUPAC Name

3-bromo-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11BrCl5N3OS/c17-9-3-1-2-8(6-9)13(26)24-14(16(20,21)22)25-15(27)23-12-7-10(18)4-5-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27)

InChI Key

QNFLSGAPXMAMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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